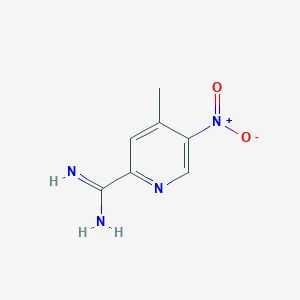
5-Aminoisoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoisoquinoline-3-carbonitrile is an organic compound belonging to the class of isoquinolines It is characterized by the presence of an amino group at the 5th position and a carbonitrile group at the 3rd position on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method typically requires the use of ammonia or primary amines, which smoothly afford the desired product with good yields . Another method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This approach provides an efficient and straightforward route to synthesize 3-aminoisoquinolines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines or aldehydes.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amines, and substituted isoquinolines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Applications De Recherche Scientifique
5-Aminoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Aminoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor, which plays a crucial role in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoisoquinoline: Similar in structure but lacks the carbonitrile group.
3-Aminoisoquinoline: Similar in structure but lacks the amino group at the 5th position.
Quinolin-8-amines: Isomerically related and valuable scaffolds in organic synthesis.
Uniqueness
5-Aminoisoquinoline-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the isoquinoline ring
Propriétés
Formule moléculaire |
C10H7N3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5-aminoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-8-4-9-7(6-13-8)2-1-3-10(9)12/h1-4,6H,12H2 |
Clé InChI |
JGVJFFKCTMOFEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)

![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)



![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)




![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
